![molecular formula C19H20N6 B2932636 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline CAS No. 2380170-41-0](/img/structure/B2932636.png)
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities
Vorbereitungsmethoden
The synthesis of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds . The piperazine ring can be introduced through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs, utilizing green chemistry principles and cost-effective catalysts .
Analyse Chemischer Reaktionen
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s properties are utilized in developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors critical for the survival of pathogens, leading to their death or inhibition . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline include:
Pthalazine: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Quinazolines: Known for their anticancer and antimicrobial activities.
Cinnolenes: These compounds also share structural similarities and biological activities with quinoxalines.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which may offer advantages in certain therapeutic applications.
Eigenschaften
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6/c1-2-4-17-16(3-1)20-13-19(21-17)25-11-9-24(10-12-25)18-8-7-15(22-23-18)14-5-6-14/h1-4,7-8,13-14H,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOTVSOPPFIFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-chloro-2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2932553.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2932554.png)
![2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2932555.png)
![N-[2-[(3-Chlorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2932557.png)
![2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2932558.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2932561.png)
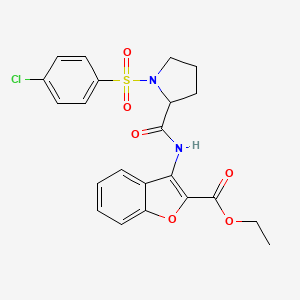

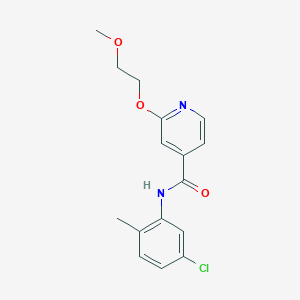
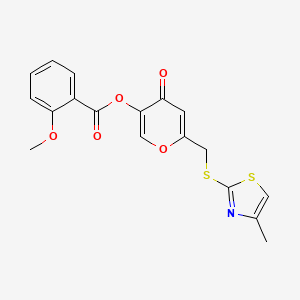
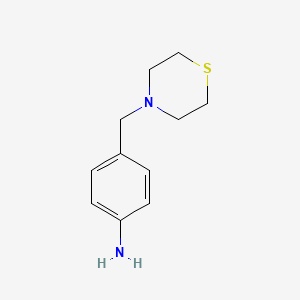
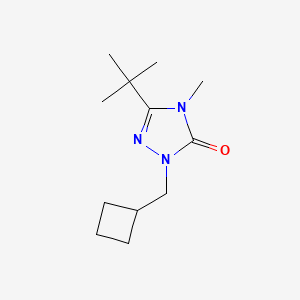
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea](/img/structure/B2932571.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)
